Pitavastatin sodium

Description

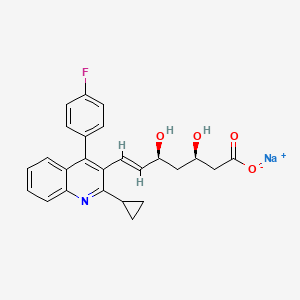

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;(E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24FNO4.Na/c26-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)27-25(16-5-6-16)21(24)12-11-18(28)13-19(29)14-23(30)31;/h1-4,7-12,16,18-19,28-29H,5-6,13-14H2,(H,30,31);/q;+1/p-1/b12-11+;/t18-,19-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBDQGOCGYHMDSJ-NRFPMOEYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1C2=NC3=CC=CC=C3C(=C2/C=C/[C@H](C[C@H](CC(=O)[O-])O)O)C4=CC=C(C=C4)F.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23FNNaO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501027848 | |

| Record name | Pitavastatin sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501027848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

443.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

574705-92-3 | |

| Record name | Pitavastatin sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0574705923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pitavastatin sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501027848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PITAVASTATIN SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29556RBN9P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical and Physical Properties of Pitavastatin Sodium for Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of Pitavastatin sodium, a potent synthetic inhibitor of HMG-CoA reductase. The information presented herein is intended to support research and development activities by providing detailed data and methodologies pertinent to the characterization and analysis of this active pharmaceutical ingredient.

Chemical and Physical Properties

Pitavastatin sodium is the monosodium salt of Pitavastatin, a member of the statin class of medications.[1] It is a white to pale yellow powder.[2] The following tables summarize its key chemical and physical properties.

Chemical Identification

| Property | Value |

| IUPAC Name | sodium;(E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate[1] |

| CAS Number | 574705-92-3[1] |

| Molecular Formula | C₂₅H₂₃FNNaO₄[1] |

| Molecular Weight | 443.4 g/mol [1] |

Physicochemical Properties

| Property | Value |

| Appearance | White to pale yellow powder[2] |

| Solubility | Freely soluble in water (with pH-dependent solubility), slightly soluble in N,N-Dimethylformamide.[2] Pitavastatin calcium is slightly soluble in methanol.[3] |

| Melting Point | Data for the sodium salt is not readily available. The related calcium salt has a melting point of 138-139 °C (as the lactone form).[4] |

| pKa | A specific pKa value for Pitavastatin sodium is not readily available in the reviewed literature. |

| Hygroscopicity | The related calcium salt is slightly hygroscopic.[3] |

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of Pitavastatin sodium. Key spectral data includes:

| Technique | Description |

| UV-Visible (UV-Vis) | The UV detection wavelength for HPLC analysis is frequently reported around 245 nm.[5] |

| Infrared (IR) | The IR spectrum of Pitavastatin shows characteristic peaks corresponding to its functional groups, including O-H stretching (~3397 cm⁻¹), C-H stretching (~2949 cm⁻¹), C=O stretching (~1659 cm⁻¹), C=C bending (~1434 cm⁻¹), and N-H stretching (~3858 cm⁻¹).[6] |

| Nuclear Magnetic Resonance (NMR) | ¹H-NMR and ¹³C-NMR spectroscopy are used to elucidate the chemical structure of Pitavastatin and its related substances.[7] Predicted ¹³C NMR data is available in online databases.[8] |

| Mass Spectrometry (MS) | LC-MS/MS is a common technique for the quantification of Pitavastatin in biological matrices and for the identification of impurities and degradation products.[9] |

Mechanism of Action: HMG-CoA Reductase Inhibition

Pitavastatin's primary pharmacological effect is the competitive inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[8] This enzyme catalyzes the conversion of HMG-CoA to mevalonate, which is a rate-limiting step in the biosynthesis of cholesterol in the liver.[2] By blocking this step, Pitavastatin reduces the intracellular pool of cholesterol. This, in turn, upregulates the expression of LDL receptors on the surface of hepatocytes, leading to increased clearance of LDL cholesterol from the bloodstream.[8]

Other Affected Signaling Pathways

Beyond its primary lipid-lowering effect, Pitavastatin exhibits pleiotropic effects by modulating various intracellular signaling pathways. These effects are often attributed to the inhibition of isoprenoid synthesis, which are crucial for the post-translational modification and function of small GTP-binding proteins like Ras, Rho, and Rac.

Key pathways affected by Pitavastatin include:

-

PI3K/Akt Pathway: Pitavastatin can activate the PI3K/Akt pathway, which is involved in cell survival and proliferation. This activation can lead to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS), contributing to improved endothelial function.[10][11]

-

MAPK Pathways: Pitavastatin has been shown to modulate mitogen-activated protein kinase (MAPK) signaling. It can suppress the activation of Extracellular signal-Regulated Kinase (ERK) 1/2, while its effects on p38 and c-Jun N-terminal kinase (JNK) can be cell-type specific.[12]

-

NF-κB Signaling: By inhibiting the prenylation of small G proteins, Pitavastatin can suppress the activation of the transcription factor NF-κB, which plays a central role in inflammatory responses.[13]

Experimental Protocols

Accurate and robust analytical methods are essential for the quality control and characterization of Pitavastatin sodium in research and pharmaceutical development.

Stability-Indicating HPLC Method

A common method for the determination of Pitavastatin in tablet dosage forms is a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[5][14]

Objective: To quantify Pitavastatin and separate it from potential degradation products.

Chromatographic Conditions:

| Parameter | Typical Value |

| Column | Agilent Eclipse XDB C18 (150 x 4.6 mm; 5µm)[14] |

| Mobile Phase | Phosphate buffer (pH 3.4) and Acetonitrile (65:35 v/v)[14] |

| Flow Rate | 0.9 mL/min[14] |

| Detection | UV at 244 nm[14] |

| Injection Volume | 10 µL[14] |

| Run Time | ~8 minutes[14] |

Methodology:

-

Standard Preparation: A standard stock solution of Pitavastatin is prepared in a suitable diluent (e.g., a mixture of the mobile phase). Working standards are prepared by diluting the stock solution to a known concentration range (e.g., 25-150 µg/mL).[14]

-

Sample Preparation: For tablet analysis, a number of tablets are weighed, and the average weight is calculated. The tablets are then crushed into a fine powder. A quantity of the powder equivalent to a known amount of Pitavastatin is accurately weighed and transferred to a volumetric flask. The diluent is added, and the solution is sonicated to ensure complete dissolution of the drug, then diluted to the final volume. The solution is filtered through a 0.45 µm filter before injection.

-

Forced Degradation Studies: To establish the stability-indicating nature of the method, the drug is subjected to stress conditions such as acid hydrolysis (e.g., 2M HCl at 60°C), base hydrolysis (e.g., 2M NaOH at 60°C), oxidation (e.g., 20% H₂O₂ at 60°C), thermal degradation, and photolytic degradation.[14] The stressed samples are then analyzed to ensure that the degradation products are well-resolved from the parent drug peak.

Dissolution Testing

Dissolution testing is performed to evaluate the in vitro release of Pitavastatin from its solid dosage form.

Objective: To determine the rate and extent of drug release from the tablet.

Typical Dissolution Conditions:

| Parameter | Value |

| Apparatus | USP Apparatus 2 (Paddle) |

| Dissolution Medium | Phosphate buffer (pH 6.8)[15] |

| Volume | 900 mL[15] |

| Temperature | 37 ± 0.5 °C |

| Paddle Speed | 100 rpm[15] |

| Sampling Times | Predetermined intervals (e.g., 5, 10, 15, 30, 45, 60 minutes) |

Methodology:

-

The dissolution vessel is filled with the specified volume of deaerated dissolution medium, and the temperature is equilibrated.

-

A single tablet is placed in each vessel.

-

The apparatus is started at the specified paddle speed.

-

At each time point, a sample of the dissolution medium is withdrawn from a zone midway between the surface of the medium and the top of the rotating paddle, not less than 1 cm from the vessel wall.

-

The withdrawn volume is replaced with an equal volume of fresh dissolution medium to maintain a constant volume.

-

The samples are filtered, and the concentration of Pitavastatin is determined by a suitable analytical method, typically UV-Vis spectrophotometry or HPLC.

-

The cumulative percentage of drug released is calculated at each time point.

This guide provides a foundational understanding of the chemical and physical properties of Pitavastatin sodium for research and development purposes. For specific applications, it is recommended to consult the relevant pharmacopeial monographs and regulatory guidelines.

References

- 1. Pitavastatin sodium | C25H23FNNaO4 | CID 23696934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Pitavastatin | C25H24FNO4 | CID 5282452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. rjptonline.org [rjptonline.org]

- 6. allmpus.com [allmpus.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. (Z)-Pitavastatin Calcium Salt | 1159588-21-2 | Benchchem [benchchem.com]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. Pleiotropic effects of pitavastatin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pitavastatin suppresses mitogen activated protein kinase-mediated egr-1 induction in human vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Role of rosuvastatin and pitavastatin in alleviating diabetic cardiomyopathy in rats: Targeting of RISK, NF-κB/ NLRP3 inflammasome and TLR4/ NF-κB signaling cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ijpar.com [ijpar.com]

- 14. Enhancement of the Solubility and Bioavailability of Pitavastatin through a Self-Nanoemulsifying Drug Delivery System (SNEDDS) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Genesis of a Statin: A Technical Chronicle of Pitavastatin's Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide charts the discovery and developmental journey of Pitavastatin, a potent synthetic statin. From its origins in Japanese laboratories to its global recognition as a valuable agent in the management of hypercholesterolemia, this document details the key scientific milestones, experimental frameworks, and clinical evaluations that have defined its trajectory.

Discovery and Genesis: A Novel Synthetic Statin Emerges

Pitavastatin, initially known by the development codes NK-104 or NKS-104, was discovered in Japan by Nissan Chemical Industries.[1] The subsequent development was spearheaded by Kowa Pharmaceuticals, Tokyo.[1] As a fully synthetic statin, its design incorporated a novel cyclopropyl group, a structural feature that distinguishes it from other statins and contributes to its unique pharmacological profile.[2] This structural modification was a deliberate step in the quest for a potent HMG-CoA reductase inhibitor with an improved metabolic profile.

The developmental timeline of Pitavastatin is marked by key regulatory approvals that paved the way for its clinical use. It was first approved for medical use in 2003.[1] A significant milestone was its approval by the U.S. Food and Drug Administration (FDA) in August 2009, under the brand name Livalo.[1] This was followed by approval from the Medicines and Healthcare products Regulatory Agency (MHRA) in the UK in August 2010.[1]

Mechanism of Action: Potent Inhibition of Cholesterol Synthesis

Pitavastatin's therapeutic effect stems from its function as a competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a critical and rate-limiting step in the biosynthesis of cholesterol. By binding to the active site of HMG-CoA reductase with high affinity, Pitavastatin effectively blocks the production of cholesterol in the liver.

The inhibition of hepatic cholesterol synthesis triggers a compensatory upregulation of low-density lipoprotein (LDL) receptors on the surface of hepatocytes. This, in turn, enhances the clearance of LDL cholesterol from the bloodstream, leading to a reduction in circulating LDL-C levels, a primary therapeutic goal in the management of hypercholesterolemia.

Signaling Pathway: The Cholesterol Biosynthesis Cascade

The following diagram illustrates the cholesterol biosynthesis pathway and the point of intervention for Pitavastatin.

The Drug Development Pipeline: From Laboratory to Clinic

The journey of Pitavastatin from a promising chemical entity to a prescribed medication followed a rigorous and structured drug development pipeline. This multi-stage process is designed to ensure the safety and efficacy of new therapeutic agents.

A Generalized Workflow for Statin Development

The following diagram outlines the typical phases involved in the discovery and development of a statin like Pitavastatin.

Experimental Protocols: Methodological Cornerstones

The characterization of Pitavastatin's pharmacological profile relied on a suite of standardized and robust experimental protocols.

In Vitro HMG-CoA Reductase Inhibition Assay

The potency of Pitavastatin in inhibiting its target enzyme was quantified using in vitro HMG-CoA reductase activity assays. A representative spectrophotometric method is detailed below.

Objective: To determine the half-maximal inhibitory concentration (IC50) of Pitavastatin for HMG-CoA reductase.

Principle: The enzymatic activity of HMG-CoA reductase is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

Materials:

-

Purified HMG-CoA reductase enzyme

-

HMG-CoA substrate

-

NADPH

-

Assay Buffer (e.g., potassium phosphate buffer, pH 7.4, containing dithiothreitol and EDTA)

-

Pitavastatin of varying concentrations

-

96-well UV-transparent microplate

-

Spectrophotometer capable of kinetic measurements at 340 nm

Procedure:

-

Reagent Preparation: Prepare a reaction mixture containing assay buffer, HMG-CoA, and NADPH. Prepare serial dilutions of Pitavastatin.

-

Assay Setup: In a 96-well plate, add the reaction mixture to each well. Add the different concentrations of Pitavastatin to the test wells. Include control wells with no inhibitor and wells with a known inhibitor (e.g., pravastatin) as a positive control.

-

Enzyme Addition: Initiate the reaction by adding a standardized amount of HMG-CoA reductase to each well.

-

Kinetic Measurement: Immediately place the microplate in a spectrophotometer pre-set to 37°C. Measure the decrease in absorbance at 340 nm at regular intervals for a defined period (e.g., 10-20 minutes).

-

Data Analysis: Calculate the rate of NADPH consumption (the slope of the linear portion of the absorbance vs. time curve) for each Pitavastatin concentration. Plot the percentage of inhibition against the logarithm of the Pitavastatin concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Clinical Trial Lipid Panel Analysis

The assessment of Pitavastatin's efficacy in clinical trials necessitated standardized and accurate measurement of lipid parameters in patient samples.

Objective: To quantify the levels of Total Cholesterol (TC), High-Density Lipoprotein Cholesterol (HDL-C), Low-Density Lipoprotein Cholesterol (LDL-C), and Triglycerides (TG) in serum or plasma.

Specimen Handling:

-

Blood samples are collected from fasting patients (typically 12 hours).

-

Serum or plasma is separated by centrifugation.

-

Samples are stored at -80°C until analysis.

Analytical Methods:

-

Total Cholesterol, HDL-C, and Triglycerides: These are typically measured using automated enzymatic colorimetric assays on a clinical chemistry analyzer.

-

LDL-C Calculation (Friedewald Formula): In many large-scale trials, LDL-C is calculated using the Friedewald formula, provided the triglyceride level is below 400 mg/dL:

-

LDL-C = Total Cholesterol - HDL-C - (Triglycerides / 5)

-

-

Direct LDL-C Measurement: In cases of high triglycerides or for greater accuracy, direct measurement of LDL-C is performed using methods such as ultracentrifugation (the reference method) or homogeneous assays.

Clinical Development: A Robust Program of Evaluation

The clinical development program for Pitavastatin encompassed a series of pivotal studies designed to evaluate its efficacy, safety, and comparative effectiveness against other statins.

Key Clinical Trials

A summary of key clinical trials that have shaped our understanding of Pitavastatin's clinical profile is presented below.

| Study Name | Comparator(s) | Patient Population | Key Findings |

| LIVES | - | Hypercholesterolemic patients | Long-term safety and efficacy demonstrated; significant and continuous elevation of HDL-C.[3] |

| JAPAN-ACS | Atorvastatin | Patients with acute coronary syndrome | Non-inferiority to atorvastatin in reducing coronary plaque volume.[4] |

| CHIBA | Atorvastatin | Hypercholesterolemic patients | Comparable effects on LDL-C reduction to atorvastatin.[5] |

| PIAT | Atorvastatin | Hypercholesterolemic patients | Greater increase in HDL-C compared to atorvastatin. |

Quantitative Efficacy Data from Clinical Trials

The following tables summarize the lipid-lowering efficacy of Pitavastatin from various clinical studies.

Table 1: Percentage Change in LDL-C from Baseline

| Study | Pitavastatin Dose | Comparator Dose | Pitavastatin % Change | Comparator % Change |

| CHIBA[5] | 2 mg | Atorvastatin 10 mg | -42.6% | -44.1% |

| Phase III (vs. Pravastatin)[6] | 2 mg | Pravastatin 10 mg | -37.6% | -18.4% |

| Phase III (vs. Simvastatin) | 2 mg | Simvastatin 20 mg | -39.0% | -35.0% |

| Phase III (vs. Simvastatin) | 4 mg | Simvastatin 40 mg | -44.0% | -42.8% |

| PROOF Study[7] | 1 mg | - | -23.4% | - |

| PROOF Study[7] | 2 mg | - | -29.1% | - |

| PROOF Study[7] | 4 mg | - | -35.2% | - |

Table 2: Percentage Change in HDL-C from Baseline

| Study | Pitavastatin Dose | Comparator Dose | Pitavastatin % Change | Comparator % Change |

| CHIBA[5] | 2 mg | Atorvastatin 10 mg | +3.2% | +1.7% |

| PIAT | 2 mg | Atorvastatin 10 mg | +8.2% | +2.9% |

| LIVES (low baseline HDL-C)[3] | 1-4 mg | - | +24.6% (at 104 weeks) | - |

Table 3: Percentage Change in Triglycerides from Baseline

| Study | Pitavastatin Dose | Comparator Dose | Pitavastatin % Change | Comparator % Change |

| CHIBA[5] | 2 mg | Atorvastatin 10 mg | -17.3% | -10.7% |

| LIVES (elevated baseline TG)[8] | 1-4 mg | - | -22.7% (at 104 weeks) | - |

Clinical Trial Workflow Example: A Randomized Controlled Trial

The following diagram illustrates a typical workflow for a randomized controlled clinical trial evaluating Pitavastatin.

References

- 1. Choosing statins: a review to guide clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ppd.com [ppd.com]

- 4. Understanding the Drug Discovery Pipeline [delta4.ai]

- 5. lifesciences.danaher.com [lifesciences.danaher.com]

- 6. New Meta-Analysis On Pitavastatin Demonstrates No Adverse Effect Compared With Placebo Or Other Statins On New-Onset Diabetes In Non-Diabetic Patients At Risk For Cardiovascular Disease | tctmd.com [tctmd.com]

- 7. ahajournals.org [ahajournals.org]

- 8. Randomized Head-to-Head Comparison of Pitavastatin, Atorvastatin, and Rosuvastatin for Safety and Efficacy (Quantity and Quality of LDL) [jstage.jst.go.jp]

Pitavastatin Sodium's Hepatocellular Mechanism of Action: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core mechanism of action of pitavastatin sodium within hepatocytes. Pitavastatin is a potent synthetic inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2] Its primary action within liver cells is to lower intracellular cholesterol levels, which in turn leads to a cascade of events culminating in reduced plasma low-density lipoprotein cholesterol (LDL-C).[3][4] This document provides a detailed overview of the signaling pathways involved, quantitative data on its efficacy, and comprehensive experimental protocols for key assays.

Core Mechanism: Inhibition of HMG-CoA Reductase

Pitavastatin competitively inhibits HMG-CoA reductase, the enzyme responsible for converting HMG-CoA to mevalonate, a crucial precursor in the cholesterol synthesis pathway.[2][3] This inhibition is highly potent, with studies demonstrating significant activity at nanomolar concentrations. By blocking this key step, pitavastatin effectively reduces the de novo synthesis of cholesterol within hepatocytes.[5][6] This depletion of the intracellular cholesterol pool is the primary trigger for the subsequent downstream effects that lead to its lipid-lowering efficacy.[7]

Quantitative Data on HMG-CoA Reductase Inhibition and Cholesterol Synthesis

The following table summarizes key quantitative data regarding the inhibitory effects of pitavastatin on HMG-CoA reductase and overall cholesterol synthesis.

| Parameter | Cell/System | Value | Comparator(s) | Reference |

| IC50 for HMG-CoA Reductase Inhibition | Rat Liver Microsomes | 6.8 nM | 2.4-fold more potent than simvastatin; 6.8-fold more potent than pravastatin | [5][8] |

| IC50 for Cholesterol Synthesis Inhibition | HepG2 cells (from [14C] acetic acid) | 5.8 nM | 2.9-fold more potent than simvastatin; 5.7-fold more potent than atorvastatin | [6][8] |

| ED50 for Sterol Synthesis Inhibition (in vivo) | Rat Liver | 0.13 mg/kg | 2.8-fold more potent than simvastatin in rats; 15.9-fold more potent than simvastatin in guinea pigs | [6][8] |

The SREBP-2 Signaling Pathway: Master Regulator of Cholesterol Homeostasis

The reduction in intracellular cholesterol levels activates a critical transcription factor known as Sterol Regulatory Element-Binding Protein-2 (SREBP-2).[9] In its inactive state, SREBP-2 is bound to the endoplasmic reticulum (ER) membrane in a complex with SREBP cleavage-activating protein (SCAP). When intracellular sterol levels are low, the SCAP-SREBP-2 complex translocates to the Golgi apparatus. There, SREBP-2 undergoes sequential proteolytic cleavage by two proteases, Site-1 Protease (S1P) and Site-2 Protease (S2P). This cleavage releases the N-terminal domain of SREBP-2 (nSREBP-2), which then translocates to the nucleus.[9]

In the nucleus, nSREBP-2 binds to Sterol Regulatory Elements (SREs) in the promoter regions of target genes, upregulating their transcription.[9][10] Key target genes include those encoding for HMG-CoA reductase itself (creating a feedback loop), and critically, the Low-Density Lipoprotein Receptor (LDLR).[9][11]

Upregulation of LDL Receptors and Enhanced LDL-C Clearance

The increased transcription of the LDLR gene leads to a higher density of LDL receptors on the surface of hepatocytes.[4][8] These receptors are responsible for binding and internalizing circulating LDL particles from the bloodstream.[4] By increasing the number of these receptors, pitavastatin enhances the clearance of LDL-C from the plasma, which is the primary mechanism for its cholesterol-lowering effect in patients.[3][12]

Quantitative Data on LDL-C Reduction and HDL-C Elevation

The following table presents clinical data on the efficacy of pitavastatin in modulating lipoprotein levels.

| Dose | Duration | LDL-C Reduction | HDL-C Increase | Triglyceride Reduction | Comparator | Reference |

| 2 mg | 12 weeks | 38% | - | - | 18% with Pravastatin 10 mg | [8] |

| 2 mg | 12 weeks | 39% | Significant Increase | Significant Decrease | 40.3% LDL-C reduction with Atorvastatin 10 mg (no significant HDL-C or TG change) | [5] |

| 1 mg | 12 weeks | 34% | - | - | - | [8] |

| 2 mg | 12 weeks | 42% | - | - | - | [8] |

| 4 mg | 12 weeks | 47% | - | - | - | [8] |

| 2 mg | 4 weeks | 39.8% | 6.0% (HDL2), 9.0% (HDL3) | - | - | [5] |

The Role of PCSK9

Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a protein that plays a crucial role in LDL receptor degradation.[4][13] PCSK9 binds to the LDL receptor on the hepatocyte surface, and the entire complex is then internalized and targeted for lysosomal degradation, preventing the receptor from recycling back to the cell surface.[4] Interestingly, the gene for PCSK9 is also a target of SREBP-2.[10] This means that while statins upregulate LDL receptor expression, they also upregulate PCSK9, which can partially counteract the desired effect by increasing LDL receptor degradation.[10][14] This dual regulation is an important consideration in lipid-lowering therapy.

Experimental Protocols

Detailed methodologies for key experiments cited in the study of pitavastatin's mechanism of action are provided below.

HMG-CoA Reductase Activity Assay

This protocol is based on the spectrophotometric measurement of NADPH oxidation.[15][16]

Workflow Diagram:

Methodology:

-

Reaction Mixture Preparation: In a 96-well microplate, prepare a reaction mixture containing 50 mM sodium phosphate buffer (pH 6.8), 0.8 mM NADPH, and 2 µg of HMG-CoA reductase enzyme.[15]

-

Inhibitor Addition: Add the desired concentration of pitavastatin (dissolved in a suitable solvent like DMSO) or the solvent alone (as a negative control) to the wells. A known HMG-CoA reductase inhibitor like pravastatin can be used as a positive control.[15]

-

Reaction Initiation: Start the reaction by adding 0.8 mM HMG-CoA to each well.

-

Measurement: Immediately place the microplate in a spectrophotometer pre-warmed to 37°C. Measure the decrease in absorbance at 340 nm in kinetic mode for a set period (e.g., 10-30 minutes), taking readings every 2-3 minutes.[16][17]

-

Data Analysis: The rate of NADPH oxidation is proportional to the HMG-CoA reductase activity. Calculate the enzyme activity and the percentage of inhibition by pitavastatin compared to the control.

LDL Receptor Expression (Western Blotting)

This protocol outlines the quantification of total LDL receptor protein levels in hepatocytes.[18][19]

Methodology:

-

Cell Lysis: Treat cultured hepatocytes (e.g., HepG2) with pitavastatin for a specified time. Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard method such as the Bradford or BCA assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the LDL receptor.

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

-

Detection: Detect the protein bands using a chemiluminescent substrate and visualize them using an imaging system.

-

Analysis: Quantify the band intensity using densitometry software. Normalize the LDL receptor band intensity to a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.

SREBP-2 Transcriptional Activity (Luciferase Reporter Assay)

This assay measures the ability of nSREBP-2 to activate transcription from a promoter containing SREs.[20][21]

Methodology:

-

Plasmid Constructs:

-

Reporter Plasmid: A firefly luciferase gene under the control of a promoter containing multiple copies of the Sterol Regulatory Element (SRE).

-

Control Plasmid: A Renilla luciferase gene driven by a constitutive promoter (e.g., SV40) to normalize for transfection efficiency.

-

-

Transfection: Co-transfect hepatocyte cell lines (e.g., HEK293 or HepG2) with the SRE-luciferase reporter plasmid and the Renilla luciferase control plasmid.

-

Treatment: After transfection, treat the cells with various concentrations of pitavastatin or a vehicle control for 24 hours.

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure the activities of both firefly and Renilla luciferases using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

Data Analysis: Calculate the ratio of firefly to Renilla luciferase activity for each condition. An increase in this ratio indicates an increase in SREBP-2 transcriptional activity.

SREBP-2 Binding to Promoter DNA (Chromatin Immunoprecipitation - ChIP)

This protocol determines the in vivo binding of SREBP-2 to the promoter regions of its target genes.[9][22]

Workflow Diagram:

Methodology:

-

Cross-linking: Treat hepatocytes with pitavastatin. Cross-link protein-DNA complexes by adding formaldehyde directly to the cell culture medium.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (typically 200-1000 bp) using sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for SREBP-2. Use a non-specific antibody (e.g., IgG) as a negative control. Precipitate the antibody-protein-DNA complexes using protein A/G beads.

-

Reverse Cross-linking and DNA Purification: Wash the beads to remove non-specifically bound chromatin. Elute the complexes and reverse the cross-links by heating. Purify the co-precipitated DNA.

-

Quantitative PCR (qPCR): Quantify the amount of specific DNA sequences in the immunoprecipitated sample using qPCR with primers designed to amplify the SRE-containing promoter regions of target genes (e.g., LDLR, HMGCR). The results are typically expressed as a percentage of the input DNA.[23]

Conclusion

The mechanism of action of pitavastatin sodium in hepatocytes is a well-defined process initiated by the potent inhibition of HMG-CoA reductase. This leads to a reduction in intracellular cholesterol, which activates the SREBP-2 signaling pathway. The subsequent upregulation of LDL receptor expression on the hepatocyte surface enhances the clearance of circulating LDL-C, thereby exerting its therapeutic effect. The interplay with PCSK9 adds another layer of regulatory complexity. The experimental protocols detailed herein provide a robust framework for the continued investigation and development of drugs targeting this critical pathway in cholesterol homeostasis.

References

- 1. Pitavastatin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Pitavastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Assessing Long-Term Liver Safety of Statins and PCSK9 Inhibitors Using Human Genetics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pitavastatin: evidence for its place in treatment of hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Critical appraisal of the role of pitavastatin in treating dyslipidemias and achieving lipid goals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hepatic SREBP-2 and cholesterol biosynthesis are regulated by FoxO3 and Sirt6 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ahajournals.org [ahajournals.org]

- 11. Hepatic insulin receptor deficiency impairs the SREBP-2 response to feeding and statins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Critical appraisal of the role of pitavastatin in treating dyslipidemias and achieving lipid goals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. PCSK9 in Liver Cancers at the Crossroads between Lipid Metabolism and Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Statins, PCSK9 inhibitors and cholesterol homeostasis: a view from within the hepatocyte - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. abcam.cn [abcam.cn]

- 18. Measurement of total hepatic low density lipoprotein receptor levels in the hamster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Detection and quantitation of low density lipoprotein (LDL) receptors in human liver by ligand blotting, immunoblotting, and radioimmunoassay. LDL receptor protein content is correlated with plasma LDL cholesterol concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Identification of Novel Genes and Pathways Regulating SREBP Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The Flavone Luteolin Suppresses SREBP-2 Expression and Post-Translational Activation in Hepatic Cells | PLOS One [journals.plos.org]

- 22. Genome-wide Localization of SREBP-2 in Hepatic Chromatin Predicts a Role in Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

Beyond Cholesterol: A Technical Guide to the Non-HMG-CoA Reductase Molecular Targets of Pitavastatin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pitavastatin, a member of the statin class of drugs, is a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis[1][2]. While its primary therapeutic effect is the reduction of low-density lipoprotein cholesterol (LDL-C), a growing body of evidence highlights its "pleiotropic" effects, which are independent of its cholesterol-lowering activity[1][3]. These effects contribute to its cardiovascular protective properties and are mediated by interactions with a range of molecular targets beyond HMG-CoA reductase. This technical guide provides an in-depth exploration of these alternative molecular targets of pitavastatin, presenting quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Core Molecular Targets and Pathways

Pitavastatin's pleiotropic effects are largely a consequence of the inhibition of the mevalonate pathway, which not only reduces cholesterol synthesis but also decreases the production of isoprenoid intermediates like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP)[4]. These isoprenoids are crucial for the post-translational modification (prenylation) of various signaling proteins, most notably the Rho family of small GTPases.

Inhibition of Rho Family GTPases (RhoA and Rac1) and Downstream Signaling

The inhibition of RhoA and Rac1 prenylation and subsequent signaling is a central mechanism underlying many of pitavastatin's pleiotropic effects[4][5]. By preventing the attachment of GGPP, pitavastatin impairs the membrane localization and activation of these GTPases.

Signaling Pathway:

References

- 1. Pitavastatin: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. The Anti-Cancer Effect of Pitavastatin May Be a Drug-Specific Effect: Subgroup Analysis of the TOHO-LIP Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pitavastatin decreases tau levels via the inactivation of Rho/ROCK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pitavastatin inhibits lysophosphatidic acid-induced proliferation and monocyte chemoattractant protein-1 expression in aortic smooth muscle cells by suppressing Rac-1-mediated reactive oxygen species generation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Pleiotropic Effects of Pitavastatin Sodium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pitavastatin is a synthetic inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis. While its primary clinical application is the management of hypercholesterolemia, a substantial body of in vitro research has revealed that pitavastatin exerts a wide range of beneficial effects independent of its lipid-lowering properties. These cholesterol-independent actions, termed "pleiotropic effects," are of significant interest to the scientific community for their potential to mitigate various pathological processes, including atherosclerosis, inflammation, and cancer. This technical guide provides a comprehensive overview of the core in vitro pleiotropic effects of pitavastatin sodium, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support further research and development.

Enhancement of Endothelial Function

One of the most well-documented pleiotropic effects of pitavastatin is its ability to improve endothelial function, a critical factor in maintaining vascular health. In vitro studies demonstrate that pitavastatin positively modulates the nitric oxide (NO) signaling pathway. It enhances the expression and activation of endothelial nitric oxide synthase (eNOS) through the PI3K/Akt signaling pathway.[1] This leads to increased production of NO, a potent vasodilator and anti-inflammatory molecule. Furthermore, pitavastatin has been shown to upregulate eNOS by suppressing the expression of microRNA-155 (miR-155) in human umbilical vein endothelial cells (HUVECs) stimulated with lipopolysaccharide (LPS).[2]

Signaling Pathway: Pitavastatin-Mediated eNOS Activation

Caption: Pitavastatin enhances eNOS activity via Akt and miR-155 pathways.

Quantitative Data: Effects on Endothelial Cells

| Effect | Cell Type | Pitavastatin Conc. | Observation | Citation |

| eNOS Phosphorylation (Ser-1177) | Endothelial Cells | 0.1 µM | Time- and dose-dependent increase | [1] |

| Akt Phosphorylation (Ser-473) | Endothelial Cells | 0.1 µM | Time- and dose-dependent increase | [1] |

| eNOS Expression | HUVECs (LPS-stimulated) | 0.01 - 1 µmol/L | Upregulation of mRNA and protein levels | [2] |

| miR-155 Expression | HUVECs (LPS-stimulated) | 0.01 - 1 µmol/L | Downregulation | [2] |

| eNOS Activation | Endothelial Progenitor Cells | 10⁻⁷ M | Significant increase in total and phosphorylated eNOS | [3] |

Experimental Protocols

Western Blot for eNOS Phosphorylation:

-

Cell Culture and Treatment: Culture endothelial cells (e.g., HUVECs) to ~80% confluency. Treat cells with desired concentrations of pitavastatin (e.g., 0.1 µM) for specified time points.

-

Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Denature protein lysates and separate 20-40 µg of protein on a polyacrylamide gel.

-

Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies against phospho-eNOS (Ser1177) and total eNOS overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect chemiluminescence using an imaging system.

Nitric Oxide (NO) Measurement (Griess Assay): [4][5][6][7][8]

-

Sample Collection: Collect cell culture supernatant after treatment with pitavastatin.

-

Standard Curve Preparation: Prepare a standard curve using known concentrations of sodium nitrite.

-

Griess Reaction: In a 96-well plate, mix 50-100 µL of supernatant/standard with an equal volume of Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine in an acidic solution).

-

Incubation: Incubate the plate for 10-15 minutes at room temperature, protected from light.

-

Measurement: Measure the absorbance at 540-550 nm using a microplate reader.

-

Calculation: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.

Inhibition of Vascular Smooth Muscle Cell (VSMC) Proliferation and Migration

The proliferation and migration of vascular smooth muscle cells (VSMCs) are key events in the development of atherosclerotic plaques. Pitavastatin has been shown to inhibit these processes.[9] The mechanism involves the inhibition of the mevalonate pathway, which reduces the synthesis of isoprenoids like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These isoprenoids are essential for the post-translational modification (prenylation) of small G-proteins like Ras and Rho, which are upstream activators of pro-proliferative signaling pathways, including the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway.[10] By inactivating ERK1/2, pitavastatin suppresses VSMC proliferation.[10]

Signaling Pathway: Pitavastatin-Mediated Inhibition of VSMC Proliferation

Caption: Pitavastatin inhibits the mevalonate-ERK1/2 pathway in VSMCs.

Quantitative Data: Effects on VSMCs

| Effect | Cell Type | Stimulant | Pitavastatin Conc. | Observation | Citation |

| Inhibition of DNA Synthesis | Rat VSMCs | Ang II (10⁻⁶ M) | 10⁻⁹ - 10⁻⁷ M | Modest but significant inhibition | [9] |

| Inhibition of DNA Synthesis | Rat VSMCs | PDGF BB (1 ng/ml) | 10⁻⁹ - 10⁻⁷ M | Modest but significant inhibition | [9] |

| Inhibition of Migration | Rat VSMCs | Ang II (10⁻⁶ M) | 10⁻⁸ - 10⁻⁷ M | Significant inhibition | [9] |

| Inhibition of Migration | Rat VSMCs | PDGF BB (1 ng/ml) | 10⁻⁹ - 10⁻⁸ M | Concentration-dependent inhibition | [9] |

| Inhibition of ERK1/2 Phosphorylation | Rat VSMCs | lysoPC | - | Inhibition reversed by mevalonate and FPP | [10] |

Experimental Protocols

Cell Migration Assay (Boyden Chamber): [11][12][13][14][15]

-

Chamber Setup: Place a porous membrane (e.g., 8 µm pores) coated with an extracellular matrix protein (like collagen) between the upper and lower wells of the chamber.

-

Chemoattractant: Add a chemoattractant (e.g., PDGF) to the lower chamber.

-

Cell Seeding: Seed VSMCs in serum-free medium containing various concentrations of pitavastatin into the upper chamber.

-

Incubation: Incubate the chamber for 4-24 hours at 37°C to allow cell migration.

-

Fixing and Staining: Remove non-migrated cells from the top of the membrane. Fix and stain the migrated cells on the underside of the membrane with a dye like Crystal Violet.

-

Quantification: Count the stained cells in multiple fields under a microscope or elute the dye and measure absorbance.

Cell Proliferation Assay ([³H]-Thymidine Incorporation):

-

Cell Culture: Plate VSMCs in a 96-well plate and serum-starve to synchronize them in the G0/G1 phase.

-

Treatment: Treat cells with a mitogen (e.g., PDGF) in the presence or absence of pitavastatin for ~24 hours.

-

Labeling: Add [³H]-thymidine to each well and incubate for an additional 4-6 hours.

-

Harvesting: Harvest the cells onto a filter mat, wash to remove unincorporated thymidine, and lyse the cells.

-

Measurement: Measure the incorporated radioactivity using a scintillation counter. The amount of radioactivity is proportional to the rate of DNA synthesis and, thus, cell proliferation.

Anti-Inflammatory and Immunomodulatory Effects

Pitavastatin demonstrates potent anti-inflammatory and immunomodulatory properties in vitro.[16] In activated human T-cells, pitavastatin significantly inhibits the production of pro-inflammatory cytokines, including IL-2, IFN-γ, IL-6, and TNF-α.[17][18] This effect is superior to that of atorvastatin and rosuvastatin at similar concentrations.[17] The underlying mechanism involves the suppression of the Mitogen-Activated Protein Kinase (MAPK) pathways, specifically ERK and p38, which leads to reduced activation of the transcription factor Activator Protein-1 (AP-1).[17][18]

Signaling Pathway: Pitavastatin-Mediated Inhibition of T-Cell Activation

Caption: Pitavastatin suppresses pro-inflammatory cytokine production via the ERK/p38/AP-1 axis.

Quantitative Data: Effects on T-Cells and Cytokine Production

| Effect | Cell Type | Pitavastatin Conc. | Observation | Citation |

| IL-2 mRNA Expression | Human T-Cells | 10 µM | ~33% downregulation | [17] |

| IFN-γ mRNA Expression | Human T-Cells | 10 µM | ~42% downregulation | [17] |

| IL-6 mRNA Expression | Human T-Cells | 10 µM | ~25% downregulation | [17] |

| TNF-α mRNA Expression | Human T-Cells | 10 µM | ~32% downregulation | [17] |

| T-Cell Proliferation (IC50) | Freshly Stimulated Human T-Cells | 3.6 nM | 50% inhibition of proliferation | [19][20] |

| T-Cell Proliferation (IC50) | Pre-activated Human T-Cells | 48.5 nM | 50% inhibition of proliferation | [19][20] |

Experimental Protocol

Cytokine Measurement (ELISA): [21][22][23][24][25]

-

Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-human IL-6) overnight at 4°C.

-

Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours.

-

Sample Incubation: Add cell culture supernatants and a serial dilution of a known cytokine standard to the wells. Incubate for 2 hours at room temperature.

-

Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours.

-

Enzyme Conjugate: Wash the plate and add an enzyme conjugate, such as Streptavidin-HRP. Incubate for 20-30 minutes.

-

Substrate Addition: Wash the plate and add a chromogenic substrate (e.g., TMB). Incubate until a color develops.

-

Reaction Stop & Measurement: Stop the reaction with a stop solution (e.g., 2N H₂SO₄) and measure the absorbance at 450 nm. The cytokine concentration is determined from the standard curve.

Anti-Cancer Properties

Emerging in vitro evidence suggests that pitavastatin possesses anti-cancer properties across various cell lines.[26][27] It has been shown to inhibit cell viability and induce apoptosis in cutaneous squamous cell carcinoma, ovarian cancer, and cervical cancer cells.[28][29][30] The mechanism of action often involves the induction of apoptosis through caspase activation (caspase-3, -7, -8, and -9) and cleavage of Poly (ADP-ribose) polymerase (PARP).[27][29][30] In some cancer cell lines, pitavastatin also induces apoptosis by blocking the autophagy flux, a cellular recycling process that some cancer cells use for survival.[26][27]

Experimental Workflow: Assessing Anti-Cancer Effects

Caption: Standard workflow for evaluating the in vitro anti-cancer effects of pitavastatin.

Quantitative Data: Anti-Cancer Effects

| Effect | Cell Line | Pitavastatin Conc. | Duration | Observation | Citation |

| Cell Viability | SCC12, SCC13 | Dose-dependent | 24 h | Decreased viability | [28] |

| Apoptosis | Ovcar-8, Ovcar-3 | 1 µM | 48 h | Increased caspase-3/7, -8, -9 activity | [30] |

| PARP Cleavage | Ovcar-8 | 1 µM | 48 h | Increased cleavage, indicating apoptosis | [30] |

| Cell Viability | HeLa | 5-200 µM | 24-72 h | Dose-dependent reduction | [29] |

| Apoptosis | SCC15, SW480 | 0.25-0.5 µM | - | Increased cleaved caspase-3, -9, and PARP | [27] |

Experimental Protocols

Cell Viability Assay (MTT): [28][31][32][33][34]

-

Cell Seeding: Seed cancer cells (e.g., 1 x 10⁴ cells/well) into a 96-well plate and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of pitavastatin and incubate for a desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the solution at a wavelength of ~570 nm. The absorbance is directly proportional to the number of viable cells.

Apoptosis Analysis (Flow Cytometry with Annexin V/PI Staining):

-

Cell Treatment and Collection: Treat cells with pitavastatin as described above. Harvest both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Conclusion

The in vitro evidence strongly supports the existence of significant pleiotropic effects of pitavastatin sodium that extend far beyond its primary role in cholesterol reduction. Through the modulation of key signaling pathways such as PI3K/Akt/eNOS, MAPK/AP-1, and the mevalonate-isoprenoid axis, pitavastatin demonstrates beneficial effects on endothelial cells, vascular smooth muscle cells, and immune cells. Furthermore, its emerging anti-cancer properties highlight its potential for drug repositioning. The experimental frameworks and data presented in this guide offer a robust foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of pitavastatin's pleiotropic actions.

References

- 1. Pitavastatin at low dose activates endothelial nitric oxide synthase through PI3K-AKT pathway in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pitavastatin up-regulates eNOS production by suppressing miR-155 expression in lipopolysaccharide-stimulated human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Nitric Oxide Griess Assay [bio-protocol.org]

- 5. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay [mdpi.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Inhibition of migration and proliferation of rat vascular smooth muscle cells by a new HMG-CoA reductase inhibitor, pitavastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pitavastatin inhibits vascular smooth muscle cell proliferation by inactivating extracellular signal-regulated kinases 1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 2.5 Transwell Migration Assay [bio-protocol.org]

- 12. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Boyden Chamber Technique | Life Science Research | Merck [merckmillipore.com]

- 14. researchgate.net [researchgate.net]

- 15. pubcompare.ai [pubcompare.ai]

- 16. Pitavastatin subacutely improves endothelial function and reduces inflammatory cytokines and chemokines in patients with hypercholesterolaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. mdpi.com [mdpi.com]

- 19. Pitavastatin Is a Highly Potent Inhibitor of T-Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Pitavastatin Is a Highly Potent Inhibitor of T-Cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Inhibitory effect of statins on inflammatory cytokine production from human bronchial epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Effects of statins on TH1 modulating cytokines in human subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 23. bowdish.ca [bowdish.ca]

- 24. bdbiosciences.com [bdbiosciences.com]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. Pitavastatin Induces Cancer Cell Apoptosis by Blocking Autophagy Flux - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Pitavastatin Induces Apoptosis of Cutaneous Squamous Cell Carcinoma Cells through Geranylgeranyl Pyrophosphate-Dependent c-Jun N-Terminal Kinase Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Pitavastatin induces caspase-mediated apoptotic death through oxidative stress and DNA damage in combined with cisplatin in human cervical cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. bds.berkeley.edu [bds.berkeley.edu]

- 32. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 33. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 34. MTT (Assay protocol [protocols.io]

Pitavastatin sodium's impact on cholesterol biosynthesis pathways

An In-depth Technical Guide to Pitavastatin Sodium's Impact on Cholesterol Biosynthesis Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular mechanisms through which pitavastatin sodium modulates the cholesterol biosynthesis pathway. It details the core inhibitory actions, subsequent cellular signaling responses, and the broader impact on lipid metabolism. The guide includes quantitative data from key studies, detailed experimental methodologies, and visual representations of the critical pathways and workflows involved.

Core Mechanism of Action: Inhibition of HMG-CoA Reductase

Pitavastatin is a potent, synthetic, and competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[1][2] This enzyme catalyzes the conversion of HMG-CoA to mevalonate, which is the early, rate-limiting step in the cholesterol biosynthesis pathway.[3][4] By binding to the active site of HMG-CoA reductase with high affinity, pitavastatin effectively blocks the production of mevalonate and all subsequent downstream intermediates, including cholesterol.[4] The structural similarity of statins to the natural substrate, HMG-CoA, allows them to occupy the enzyme's catalytic pocket with an affinity that is over a thousand times higher.[4][5]

The unique chemical structure of pitavastatin, which includes a novel cyclopropyl moiety, contributes to its potent inhibitory effect.[2][5] In vitro studies have demonstrated its high potency, with a reported Ki (inhibition constant) of 1.7 nM for HMG-CoA reductase.[6] This potent and specific inhibition is the primary mechanism responsible for its lipid-lowering effects.

Caption: Inhibition of the cholesterol biosynthesis pathway by pitavastatin.

Cellular Response to Cholesterol Depletion: The SREBP-2 Pathway

The inhibition of HMG-CoA reductase by pitavastatin leads to a decrease in the intracellular concentration of cholesterol. This depletion is sensed by the cell, triggering a compensatory signaling cascade primarily mediated by Sterol Regulatory Element-Binding Protein 2 (SREBP-2).[7]

Under normal cholesterol levels, SREBP-2 is held inactive in the endoplasmic reticulum (ER) membrane, bound to SREBP cleavage-activating protein (SCAP). When ER cholesterol levels fall, the SCAP-SREBP-2 complex is transported to the Golgi apparatus. There, SREBP-2 is sequentially cleaved by two proteases (S1P and S2P), releasing the N-terminal domain (nSREBP-2). This active fragment translocates to the nucleus, where it functions as a transcription factor.[8]

nSREBP-2 binds to sterol regulatory elements (SREs) in the promoter regions of target genes, upregulating their expression.[8] Key target genes include:

-

HMG-CoA Reductase: Leading to a compensatory increase in the synthesis of the enzyme.

-

Low-Density Lipoprotein Receptor (LDLR): Increasing the number of LDL receptors on the hepatocyte surface. This enhances the clearance of LDL-cholesterol (LDL-C) from the bloodstream, a major contributor to pitavastatin's clinical efficacy.[3]

Studies have shown that pitavastatin treatment leads to increased expression of both SREBP-2 and LDLR.[7] This feedback mechanism is central to the drug's ability to lower circulating cholesterol levels.

Caption: SREBP-2 pathway activation by pitavastatin.

Impact on Downstream Isoprenoid Pathways

The inhibition of mevalonate synthesis affects not only cholesterol production but also the formation of essential non-sterol isoprenoid intermediates, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[9] These molecules are crucial for the post-translational modification (prenylation) of various proteins, including small GTP-binding proteins like Ras, Rho, and Rac.

Prenylation is essential for anchoring these signaling proteins to cell membranes, a prerequisite for their function. By reducing the availability of FPP and GGPP, pitavastatin inhibits the prenylation and subsequent activity of these proteins.[10] This disruption of intracellular signaling pathways is believed to underlie many of the "pleiotropic" effects of statins, which are independent of their cholesterol-lowering action.[9] These effects include improvements in endothelial function, anti-inflammatory properties, and enhanced stability of atherosclerotic plaques.[3][11]

Quantitative Data on Pitavastatin's Efficacy

The clinical and in vitro efficacy of pitavastatin has been extensively documented. The following tables summarize key quantitative data.

Table 1: In Vitro Potency of Pitavastatin

| Parameter | Value | Cell/System | Comparison | Reference(s) |

| Ki (HMG-CoA Reductase) | 1.7 nM | Recombinant Human Enzyme | - | [6] |

| IC₅₀ (Cholesterol Synthesis) | 5.8 nM | HepG2 Cells | 2.9x more potent than simvastatin; 5.7x more potent than atorvastatin | [12][13] |

Table 2: Clinical Efficacy of Pitavastatin on Lipid Parameters (12-104 Week Studies)

| Dose | LDL-C Reduction | Total Cholesterol Reduction | Triglyceride Reduction | HDL-C Increase | Reference(s) |

| 1-4 mg | 29.1% - 45% | 23.3% - 39.0% | 13.0% - 28.1% | 4.0% - 8.9% | [13][14][15][16] |

| 2 mg | ~39.8% | ~26.9% | ~23% (in patients with high baseline TG) | ~6.0% - 8.2% | [13] |

| 4 mg | Up to 54.7% | - | Up to 42% (in patients with high baseline TG) | ~5.0% | [13][16] |

Note: Efficacy can vary based on patient population, baseline lipid levels, and study duration.

Key Experimental Protocols

The characterization of pitavastatin's effects relies on standardized in vitro and analytical methods.

HMG-CoA Reductase Activity Assay

This assay quantifies the inhibitory effect of a compound on the HMG-CoA reductase enzyme.

-

Principle: The enzymatic reaction involves the conversion of HMG-CoA to mevalonate, which is coupled with the oxidation of NADPH to NADP⁺. The rate of the reaction is determined by measuring the decrease in absorbance of NADPH at 340 nm over time using a spectrophotometer.[17]

-

Methodology:

-

Reagents: Assay buffer, recombinant human HMG-CoA reductase enzyme, NADPH, and the substrate HMG-CoA.[18] Pravastatin is often used as a positive control inhibitor.[17]

-

Procedure: The enzyme is pre-incubated with various concentrations of pitavastatin (or control).

-

The reaction is initiated by adding the HMG-CoA substrate.

-

The absorbance at 340 nm is monitored kinetically.

-

Data Analysis: The rate of NADPH consumption is calculated from the slope of the absorbance curve. The percentage of inhibition is determined relative to a vehicle control, and the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated.[18]

-

Caption: Experimental workflow for an HMG-CoA reductase inhibition assay.

Cellular Cholesterol Quantification

Measuring cholesterol levels in biological samples is essential for assessing the efficacy of lipid-lowering agents.

-

Principle: Various methods exist, from enzymatic assays to advanced mass spectrometry.

-

Methodologies:

-

Enzymatic Assays: These are common for clinical and research use. A typical workflow involves cholesterol esterase to hydrolyze cholesterol esters, followed by cholesterol oxidase to produce hydrogen peroxide. The hydrogen peroxide is then used in a peroxidase-catalyzed reaction to generate a colored or fluorescent product that can be quantified.[19] Commercial ELISA kits are also available for this purpose.[7]

-

Chromatography-Mass Spectrometry (GC-MS/LC-MS): These are highly sensitive and specific reference methods.[20] They involve extracting lipids from the sample, separating cholesterol from other lipids via chromatography, and then detecting and quantifying it based on its mass-to-charge ratio. This allows for precise measurement of total cholesterol and its various forms.[19]

-

Analysis of Gene and Protein Expression

To understand the cellular response to pitavastatin, the expression levels of key proteins and their corresponding genes in the SREBP-2 pathway are measured.

-

Western Blotting: This technique is used to detect and quantify specific proteins (e.g., SREBP-2, LDLR). It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with specific antibodies.

-

Quantitative Real-Time PCR (qRT-PCR): This method measures the amount of specific mRNA transcripts (e.g., for LDLR and HMGCR). It provides insight into how pitavastatin affects gene transcription.

-

Reporter Assays: To directly measure the transcriptional activity of factors like SREBP, a reporter gene (e.g., luciferase) is placed under the control of a promoter containing SREs. An increase in reporter activity upon drug treatment indicates activation of the SREBP pathway.[21]

Conclusion

Pitavastatin sodium exerts its profound impact on cholesterol biosynthesis through the potent and specific inhibition of HMG-CoA reductase. This primary action initiates a cascade of events, centrally involving the activation of the SREBP-2 pathway, which upregulates LDL receptor expression and enhances the clearance of circulating LDL-C. Furthermore, by limiting the synthesis of isoprenoid intermediates, pitavastatin modulates critical cellular signaling pathways, contributing to its pleiotropic effects. The combination of high in vitro potency and robust clinical efficacy makes pitavastatin a significant therapeutic agent for the management of dyslipidemia.

References

- 1. Pitavastatin - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Pitavastatin: A Comprehensive Overview of its Mechanisms, Pharmacokinetics, Pharmacodynamics, and Adverse Effects - Article (Preprint v1) by Priyanka Chaurasiya et al. | Qeios [qeios.com]

- 5. medscape.com [medscape.com]

- 6. Pitavastatin calcium | HMG-CoA Reductase | Tocris Bioscience [tocris.com]

- 7. irrespub.com [irrespub.com]

- 8. ahajournals.org [ahajournals.org]

- 9. Isoprenoid Metabolism and the Pleiotropic Effects of Statins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cholesterol-lowering drug pitavastatin targets lung cancer and angiogenesis via suppressing prenylation-dependent Ras/Raf/MEK and PI3K/Akt/mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pleiotropic effects of pitavastatin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Critical appraisal of the role of pitavastatin in treating dyslipidemias and achieving lipid goals - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pitavastatin: clinical effects from the LIVES Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. LIVALO® (pitavastatin) | Clinical Trials Data [livalohcp.com]

- 16. Pitavastatin for lowering lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In Vitro Screening for β-Hydroxy-β-methylglutaryl-CoA Reductase Inhibitory and Antioxidant Activity of Sequentially Extracted Fractions of Ficus palmata Forsk - PMC [pmc.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. researchgate.net [researchgate.net]

- 20. Analytical methods for cholesterol quantification [agris.fao.org]

- 21. A screen for inducers of bHLH activity identifies pitavastatin as a regulator of p21, Rb phosphorylation and E2F target gene expression in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Structural-Activity Relationship of Pitavastatin and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of the structural-activity relationship (SAR) of pitavastatin, a potent synthetic inhibitor of HMG-CoA reductase. We will delve into the critical molecular interactions that govern its inhibitory activity, examine the effects of structural modifications on its potency, provide detailed experimental protocols for its evaluation, and visualize the key signaling pathways it modulates.

Introduction to Pitavastatin

Pitavastatin is a member of the statin class of drugs, which are competitive inhibitors of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1] By blocking this enzyme, pitavastatin effectively reduces endogenous cholesterol production, leading to a decrease in plasma total cholesterol, low-density lipoprotein cholesterol (LDL-C), and triglycerides, while also increasing high-density lipoprotein cholesterol (HDL-C).[2] What sets pitavastatin apart is its characteristic structure, featuring a quinoline ring at its core with fluorophenyl and cyclopropyl moieties as side chains.[3] This unique structure contributes to its high potency and a pharmacological profile with minimal metabolism by the cytochrome P450 (CYP) enzyme system, thereby reducing the potential for drug-drug interactions.[1][4]

Core Structural Features and Mechanism of Inhibition

The inhibitory activity of pitavastatin and other statins is primarily attributed to the dihydroxy heptanoic acid side chain, which mimics the structure of the natural HMG-CoA substrate.[5] This allows the statin to bind to the active site of HMG-CoA reductase with high affinity, effectively blocking the conversion of HMG-CoA to mevalonate. The key structural components of pitavastatin that contribute to its potent inhibitory activity are:

-

The Heptenoic Acid Side Chain: This is the pharmacophore of all statins, directly responsible for competitive inhibition of HMG-CoA reductase.

-

The Quinoline Ring: This central scaffold provides a rigid framework for the optimal orientation of the side chains.

-

The 4-Fluorophenyl Group: This lipophilic group enhances the binding affinity to the enzyme.

-

The Cyclopropyl Group: This unique moiety contributes to the high potency of pitavastatin and is associated with its distinct metabolic profile, particularly the reduced metabolism by CYP3A4.[4]

Structural-Activity Relationship (SAR) of Pitavastatin Analogs

Systematic modifications of the pitavastatin structure have elucidated the key determinants of its HMG-CoA reductase inhibitory activity. The following table summarizes the quantitative data from SAR studies on various pitavastatin analogs.

| Compound | R1 (Position 2) | R2 (Position 4) | HMG-CoA Reductase Inhibition IC50 (nM) |

| Pitavastatin | Cyclopropyl | 4-Fluorophenyl | 3.8 |

| Analog 1 | Isopropyl | 4-Fluorophenyl | 7.9 |

| Analog 2 | Methyl | 4-Fluorophenyl | 21 |

| Analog 3 | Ethyl | 4-Fluorophenyl | 13 |

| Analog 4 | n-Propyl | 4-Fluorophenyl | 11 |

| Analog 5 | Cyclobutyl | 4-Fluorophenyl | 5.2 |

| Analog 6 | Cyclopentyl | 4-Fluorophenyl | 6.3 |

| Analog 7 | Cyclohexyl | 4-Fluorophenyl | 14 |

| Analog 8 | Cyclopropyl | Phenyl | 24 |

| Analog 9 | Cyclopropyl | 4-Chlorophenyl | 4.2 |

| Analog 10 | Cyclopropyl | 4-Bromophenyl | 4.8 |

| Analog 11 | Cyclopropyl | 4-Methylphenyl | 28 |

| Analog 12 | Cyclopropyl | 4-Methoxyphenyl | 78 |

Key SAR Insights:

-

The Cyclopropyl Group is Optimal: The data clearly indicates that the cyclopropyl group at the R1 position confers the highest potency. While other small alkyl and cycloalkyl groups retain some activity, none surpass the cyclopropyl moiety.

-

Electron-Withdrawing Groups on the Phenyl Ring are Favorable: Substitution on the phenyl ring at the R2 position significantly impacts activity. A fluoro group at the 4-position is optimal. Other electron-withdrawing groups like chloro and bromo also result in high potency. In contrast, electron-donating groups like methyl and methoxy lead to a substantial decrease in inhibitory activity.

-

Unsubstituted Phenyl Ring Reduces Potency: The absence of a substituent on the phenyl ring (Analog 8) results in a significant drop in activity compared to the 4-fluoro substituted parent compound.

Below is a graphical representation of the key structural-activity relationships for pitavastatin analogs.

Caption: Key structural modifications of pitavastatin and their impact on HMG-CoA reductase inhibitory activity.

Experimental Protocols

In Vitro HMG-CoA Reductase Inhibition Assay

This protocol describes a spectrophotometric assay to determine the in vitro inhibitory activity of pitavastatin and its analogs on HMG-CoA reductase. The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.[6]

Materials:

-

HMG-CoA Reductase (catalytic domain)

-

HMG-CoA (substrate)

-

NADPH

-

Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4, containing 120 mM KCl, 1 mM EDTA, and 5 mM DTT)[7]

-

Test compounds (Pitavastatin and analogs) dissolved in DMSO

-

96-well UV-transparent microplate

-

Microplate spectrophotometer capable of kinetic measurements at 340 nm and temperature control at 37°C

Procedure:

-

Reagent Preparation:

-

Prepare a 1x Assay Buffer and bring to 37°C.

-

Reconstitute HMG-CoA Reductase, HMG-CoA, and NADPH in the Assay Buffer to their desired stock concentrations. Keep on ice.

-

Prepare serial dilutions of the test compounds in DMSO.

-

-

Assay Setup (in a 96-well plate):

-

Test Wells: Add 2 µL of the test compound solution.

-

Positive Control (No Inhibition): Add 2 µL of DMSO.

-

Negative Control (Blank): Add 2 µL of DMSO and no enzyme.

-

Add Assay Buffer to each well to a final volume of 182 µL.

-

Add 4 µL of NADPH solution to each well.

-

Add 12 µL of HMG-CoA solution to each well.

-

-

Enzyme Reaction:

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the reaction by adding 2 µL of HMG-CoA Reductase solution to all wells except the blank.

-

Immediately place the plate in the spectrophotometer.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 340 nm every 20-30 seconds for 10-15 minutes at 37°C.

-

Calculate the rate of NADPH consumption (decrease in absorbance over time) for each well.

-

Determine the percentage of inhibition for each concentration of the test compound relative to the positive control.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.

-

Below is a graphical representation of the experimental workflow for the in vitro HMG-CoA reductase inhibition assay.

Caption: Experimental workflow for the in vitro HMG-CoA reductase inhibition assay.

Cell-Based Cholesterol Synthesis Assay

This protocol describes a cell-based assay to measure the inhibition of cholesterol synthesis by pitavastatin and its analogs in a human liver cell line (HepG2). The assay typically involves the incorporation of a radiolabeled precursor, such as [14C]-acetate, into newly synthesized cholesterol.[3]

Materials:

-

HepG2 cells

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and penicillin-streptomycin

-

Lipoprotein-deficient serum (LPDS)

-

Test compounds (Pitavastatin and analogs) dissolved in DMSO

-

[14C]-acetate

-

Lysis buffer

-

Scintillation cocktail and counter

Procedure:

-

Cell Culture and Treatment:

-

Seed HepG2 cells in 6-well plates and grow to 70-80% confluency.

-

Replace the medium with a medium containing LPDS for 24 hours to upregulate cholesterol synthesis.

-

Treat the cells with various concentrations of the test compounds or DMSO (vehicle control) for a specified period (e.g., 24 hours).

-

-

Radiolabeling:

-

Add [14C]-acetate to each well and incubate for a defined period (e.g., 2-4 hours) to allow for its incorporation into newly synthesized cholesterol.

-

-

Cell Lysis and Lipid Extraction:

-

Wash the cells with cold PBS.

-

Lyse the cells using a suitable lysis buffer.

-

Extract the lipids from the cell lysate using a standard method (e.g., Folch extraction with chloroform/methanol).

-

-

Separation and Quantification of Cholesterol:

-

Separate the cholesterol from other lipids using thin-layer chromatography (TLC).

-